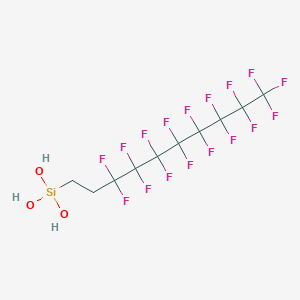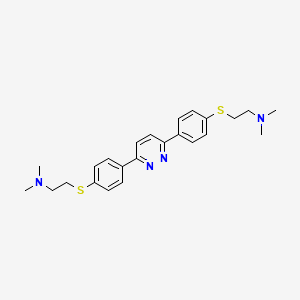![molecular formula C20H40N2O6 B14291552 5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane CAS No. 117875-33-9](/img/structure/B14291552.png)
5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane is an organic compound with a complex cage-like structure. This compound is known for its ability to act as a ligand, forming stable complexes with various metal ions. Its unique structure allows it to be used in a wide range of applications, including magnetic resonance imaging, organic synthesis, and electrochemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane typically involves the reaction of ethylene glycol derivatives with nitrogen-containing compounds under controlled conditions. The reaction is carried out in the presence of a catalyst, often using solvents such as acetonitrile or methanol .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The compound is often produced in powder form and stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include methacrylic acid, ethylene glycol dimethacrylate, and 2,2′-azobisisobutyronitrile. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Applications De Recherche Scientifique
5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane involves its ability to form stable complexes with metal ions. The compound’s cage-like structure allows it to encapsulate metal ions, stabilizing them and preventing unwanted reactions. This property is particularly useful in applications such as MRI, where the compound enhances the contrast by interacting with metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane: Another compound with a similar cage-like structure, used in similar applications.
5,6-Benzo-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacos-5-ene: A related compound used in metal-ligand complex formation studies.
Uniqueness
5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane is unique due to its specific structure, which allows it to form highly stable complexes with a wide range of metal ions. This property makes it particularly valuable in applications requiring precise control over metal ion interactions .
Propriétés
Numéro CAS |
117875-33-9 |
|---|---|
Formule moléculaire |
C20H40N2O6 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
5,8,15,18,23,26-hexaoxa-1,12-diazabicyclo[10.8.8]octacosane |
InChI |
InChI=1S/C20H40N2O6/c1-3-21-5-11-25-17-19-27-13-7-22(4-2-10-24-16-15-23-9-1)8-14-28-20-18-26-12-6-21/h1-20H2 |
Clé InChI |
CQUTUWFLTGWTCG-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCOCCOCCN(CCCOCCOC1)CCOCCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


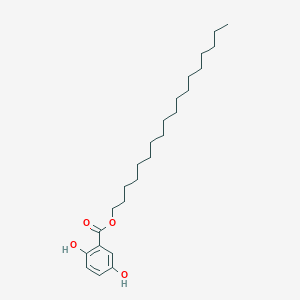

![2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14291486.png)

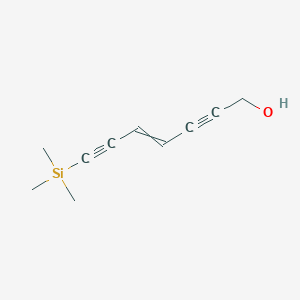

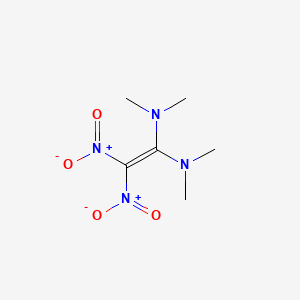
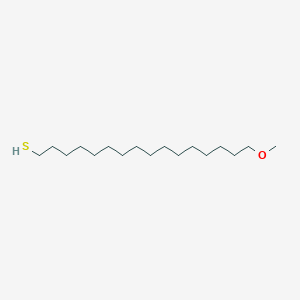
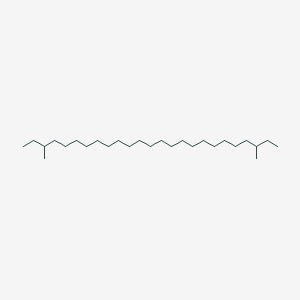
![Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane](/img/structure/B14291533.png)
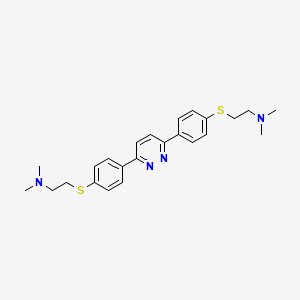
![6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one](/img/structure/B14291546.png)
